(R)-cyclopentyl(3-fluorophenyl)methanol
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Overview
Description
“®-cyclopentyl(3-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1821733-18-9 . It has a molecular weight of 194.25 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “®-cyclopentyl(3-fluorophenyl)methanol” is1S/C12H15FO/c13-11-7-3-6-10 (8-11)12 (14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m1/s1
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
“®-cyclopentyl(3-fluorophenyl)methanol” is a liquid at room temperature . It has a molecular weight of 194.25 .Scientific Research Applications
Enantioselective Synthesis
Researchers have explored enantioselective synthesis techniques that could be applicable to compounds like (R)-cyclopentyl(3-fluorophenyl)methanol. For instance, enantioselective epoxidation of α,β-enones using organocatalysts has been reported, demonstrating the potential for high yields and enantioselectivities under mild conditions. This method could be adapted for the synthesis of (R)-cyclopentyl(3-fluorophenyl)methanol derivatives (Jun Lu et al., 2008).
Catalytic Applications
In catalysis, the palladium-catalyzed C-H halogenation has been shown to afford high yields and selectivity for the synthesis of multi-substituted arenes, highlighting a pathway for functionalizing compounds like (R)-cyclopentyl(3-fluorophenyl)methanol (Xiuyun Sun et al., 2014). This approach offers advantages over traditional methods, including milder reaction conditions and higher chemical diversity.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
(R)-cyclopentyl-(3-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXHONVUEUPTHT-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-cyclopentyl(3-fluorophenyl)methanol |
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